Cas no 56387-08-7 (2-Aminothiophene-3-carboxylic acid)

2-Aminothiophene-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2-Aminothiophene-3-carboxylic acid
- 2‐AMINO‐3‐THIOPHENECARBOXYLIC ACID
- 3-Thiophenecarboxylic acid, 2-amino-
- 2-Amino-thiophene-3-carboxylic acid
- TS-00048
- 3-Thiophenecarboxylicacid,2-amino-(9CI)
- PB43067
- J-508085
- SCHEMBL793606
- 2-aminothiophene-3-carboxylicAcid
- DTXSID50363692
- DB-072140
- CS-0060720
- 56387-08-7
- SY258634
- AKOS006276122
- 2-aminothiophene-3-carboxylic
- EN300-114599
- 2-Amino-3-thiophenecarboxylic acid
- MFCD03426102
-
- MDL: MFCD03426102
- インチ: InChI=1S/C5H5NO2S/c6-4-3(5(7)8)1-2-9-4/h1-2H,6H2,(H,7,8)
- InChIKey: OHMLBZKIUZTEOC-UHFFFAOYSA-N
- ほほえんだ: C1=CSC(=C1C(=O)O)N
計算された属性
- せいみつぶんしりょう: 143.00400
- どういたいしつりょう: 143.004
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 128
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- ひょうめんでんか: 0
- 互変異性体の数: 3
- トポロジー分子極性表面積: 91.6A^2
じっけんとくせい
- 密度みつど: 1.527
- ふってん: 347.083°C at 760 mmHg
- フラッシュポイント: 163.71°C
- 屈折率: 1.69
- PSA: 91.56000
- LogP: 1.60970
2-Aminothiophene-3-carboxylic acid セキュリティ情報
2-Aminothiophene-3-carboxylic acid 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2-Aminothiophene-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM199714-10g |
2-Aminothiophene-3-carboxylic acid |
56387-08-7 | 95% | 10g |
$1236 | 2023-01-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1131360-5g |
2-Aminothiophene-3-carboxylic acid |
56387-08-7 | 97% | 5g |
¥5391.00 | 2024-05-08 | |
Enamine | EN300-114599-0.1g |
2-aminothiophene-3-carboxylic acid |
56387-08-7 | 0.1g |
$376.0 | 2023-08-31 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1131360-1g |
2-Aminothiophene-3-carboxylic acid |
56387-08-7 | 97% | 1g |
¥1658.00 | 2024-05-08 | |
Enamine | EN300-114599-2.5g |
2-aminothiophene-3-carboxylic acid |
56387-08-7 | 2.5g |
$838.0 | 2023-08-31 | ||
Chemenu | CM199714-5g |
2-Aminothiophene-3-carboxylic acid |
56387-08-7 | 95% | 5g |
$691 | 2023-01-19 | |
abcr | AB285914-5 g |
2-Amino-3-thiophenecarboxylic acid; . |
56387-08-7 | 5g |
€1022.20 | 2023-04-26 | ||
Enamine | EN300-114599-1.0g |
2-aminothiophene-3-carboxylic acid |
56387-08-7 | 1g |
$0.0 | 2023-06-09 | ||
eNovation Chemicals LLC | D605312-25G |
2-aminothiophene-3-carboxylic acid |
56387-08-7 | 97% | 25g |
$3175 | 2024-07-21 | |
Alichem | A169005950-1g |
2-Aminothiophene-3-carboxylic acid |
56387-08-7 | 95% | 1g |
$277.20 | 2023-09-01 |
2-Aminothiophene-3-carboxylic acid 関連文献
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
2-Aminothiophene-3-carboxylic acidに関する追加情報
Comprehensive Overview of 2-Aminothiophene-3-carboxylic acid (CAS No. 56387-08-7): Properties, Applications, and Research Insights
2-Aminothiophene-3-carboxylic acid (CAS No. 56387-08-7) is a heterocyclic organic compound featuring a thiophene ring substituted with an amino group and a carboxylic acid functionality. This versatile scaffold has garnered significant attention in pharmaceutical and material science research due to its unique structural properties and reactivity. The thiophene-based derivatives like this compound are increasingly studied for their potential in drug discovery, particularly as bioactive intermediates for antimicrobial, anti-inflammatory, and anticancer agents. Recent trends in medicinal chemistry highlight its role in designing small molecule inhibitors targeting enzyme pathways.
The compound’s molecular structure (C5H5NO2S) enables diverse chemical modifications, making it valuable for structure-activity relationship (SAR) studies. Researchers frequently explore its carboxylic acid moiety for esterification or amidation reactions to develop prodrugs or polymerizable monomers. In material science, its heterocyclic core contributes to conjugated systems for organic semiconductors. A 2023 study published in the Journal of Heterocyclic Chemistry emphasized its utility in synthesizing fluorescent probes for cellular imaging.
Synthetic routes to 2-Aminothiophene-3-carboxylic acid often involve Gewald reactions or catalytic cyclization of α-cyanoketones. Industrial-scale production requires optimization for yield and purity, addressing challenges like regioselectivity. Analytical characterization typically employs HPLC-MS and NMR spectroscopy, with purity thresholds exceeding 98% for pharmaceutical applications. Environmental considerations include biodegradability assessments, aligning with green chemistry principles—a trending topic in sustainable synthesis.
Emerging applications include its use in metal-organic frameworks (MOFs) for gas storage and as a ligand in catalysis. Patent analyses reveal growing interest in thiophene-3-carboxylate derivatives for electronic materials, driven by demand for flexible electronics. FAQs in academic forums often address its stability under acidic conditions and compatibility with peptide coupling reagents—key concerns for experimental designers.
In summary, 2-Aminothiophene-3-carboxylic acid (CAS 56387-08-7) bridges multiple disciplines, from drug development to advanced materials. Its adaptability to click chemistry and bioconjugation techniques positions it as a critical building block in modern synthetic strategies, reflecting broader shifts toward multifunctional heterocycles in science and technology.
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